
Esomeprazol magnesio dihidrato
Descripción general
Descripción
El esomeprazol es un inhibidor de la bomba de protones que se utiliza para reducir la producción de ácido estomacal. Se vende comúnmente bajo el nombre comercial Nexium. El esomeprazol es el isómero S del omeprazol, lo que significa que es un enantiómero específico de la mezcla racémica del omeprazol. Se utiliza para tratar afecciones como la enfermedad por reflujo gastroesofágico, la enfermedad ulcerosa péptica y el síndrome de Zollinger-Ellison .
Mecanismo De Acción
El esomeprazol funciona inhibiendo la enzima H+/K±ATPasa en las células parietales gástricas. Esta enzima es responsable del paso final en la producción de ácido gástrico. Al unirse covalentemente a los grupos sulfhidrilo de la enzima, el esomeprazol bloquea eficazmente la secreción de ácido. Esta inhibición es irreversible, lo que significa que se debe sintetizar nueva enzima para que la producción de ácido se reanude .
Aplicaciones Científicas De Investigación
Treatment of Gastroesophageal Reflux Disease (GERD)
Esomeprazole magnesium dihydrate is indicated for the treatment of gastroesophageal reflux disease, which is characterized by symptoms such as heartburn and regurgitation. The compound helps in the healing of erosive esophagitis and provides symptomatic relief.
Clinical Findings:
- Healing of Erosive Esophagitis: Clinical studies indicate that 20 mg or 40 mg doses taken once daily for 4 to 8 weeks can effectively heal erosive esophagitis in adults and children over 1 year old .
- Maintenance Therapy: For maintaining healing and symptom resolution, a 20 mg daily dose is recommended, although controlled studies have not extended beyond six months .
Risk Reduction of NSAID-Associated Gastric Ulcers
Esomeprazole magnesium dihydrate is also indicated for patients at risk of developing gastric ulcers due to nonsteroidal anti-inflammatory drugs (NSAIDs). This includes individuals over 60 years old or those with a history of gastric ulcers.
Dosage and Efficacy:
- A dosage of 20 mg or 40 mg once daily for up to six months has shown effectiveness in reducing the occurrence of gastric ulcers associated with NSAID therapy .
Treatment of Pathological Hypersecretory Conditions
The compound is effective in treating pathological hypersecretory conditions, including Zollinger-Ellison syndrome. This condition involves excessive gastric acid production.
Long-term Treatment:
- The recommended dosage varies, with some patients requiring up to 240 mg daily depending on individual needs .
Combination Therapy for Helicobacter pylori Eradication
Esomeprazole magnesium dihydrate is often used in conjunction with antibiotics to eradicate Helicobacter pylori, a bacterium associated with peptic ulcers.
Case Studies:
- In combination therapy regimens, esomeprazole enhances the efficacy of antibiotics, leading to higher eradication rates of H. pylori compared to antibiotics alone .
Effects on Vascular Relaxation
Recent studies have explored the effects of esomeprazole magnesium dihydrate beyond gastrointestinal applications. Research indicates that it can enhance vascular relaxation, suggesting potential cardiovascular benefits.
Research Insights:
- A study utilizing primary human tissues showed that esomeprazole could reduce key factors contributing to vascular tension, indicating a broader therapeutic potential .
Data Table: Clinical Applications and Dosages
Application | Indication | Recommended Dosage | Duration |
---|---|---|---|
Gastroesophageal Reflux Disease | Healing of Erosive Esophagitis | 20 mg or 40 mg | 4 to 8 weeks |
Maintenance of Healing | 20 mg | Up to 6 months | |
Risk Reduction of NSAID-Associated Ulcers | At-risk patients | 20 mg or 40 mg | Up to 6 months |
Pathological Hypersecretory Conditions | Zollinger-Ellison Syndrome | Variable (up to 240 mg) | Long-term |
Helicobacter pylori Eradication | Combination therapy | As part of combination regimen | Varies |
Análisis Bioquímico
Biochemical Properties
Esomeprazole magnesium dihydrate plays a crucial role in biochemical reactions by inhibiting the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to sulfhydryl groups of cysteines on the (H+, K+)-ATPase enzyme, esomeprazole magnesium dihydrate effectively inhibits both basal and stimulated gastric acid secretion . Additionally, it has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health .
Cellular Effects
Esomeprazole magnesium dihydrate influences various cellular processes, particularly in gastric parietal cells. It suppresses gastric acid secretion by inhibiting the (H+, K+)-ATPase enzyme, leading to reduced acid production . Long-term use of esomeprazole magnesium dihydrate can result in decreased absorption of micronutrients such as iron and vitamin B12, potentially affecting cellular metabolism . It may also cause hypomagnesemia, which can impact cellular functions such as muscle contraction and nerve function .
Molecular Mechanism
The molecular mechanism of esomeprazole magnesium dihydrate involves its selective inhibition of the proton pump in gastric parietal cells . By binding covalently to the (H+, K+)-ATPase enzyme, it blocks the final step in acid production, thereby reducing gastric acidity . This binding is irreversible, meaning new enzyme must be synthesized for acid production to resume . Additionally, esomeprazole magnesium dihydrate inhibits DDAH, leading to an accumulation of asymmetric dimethylarginine (ADMA), a nitric oxide synthase inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, esomeprazole magnesium dihydrate has shown stability and a prolonged duration of antisecretory effect, persisting longer than 24 hours . Rapid discontinuation can cause a rebound effect, leading to a short-term increase in gastric acid secretion . Long-term use has been associated with increased susceptibility to bacterial infections and reduced absorption of micronutrients .
Dosage Effects in Animal Models
In animal models, the effects of esomeprazole magnesium dihydrate vary with dosage. At therapeutic doses, it effectively reduces gastric acid secretion without significant adverse effects . At higher doses, it may cause toxic effects such as hypomagnesemia and increased risk of cardiovascular events due to DDAH inhibition . The threshold for these adverse effects varies depending on the species and individual sensitivity .
Metabolic Pathways
Esomeprazole magnesium dihydrate is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The major metabolites include hydroxy and 5-O-desmethyl esomeprazole, which are excreted mainly in the urine . The drug’s metabolism can be affected by genetic polymorphisms in CYP2C19, leading to variations in drug efficacy and safety .
Transport and Distribution
Esomeprazole magnesium dihydrate is absorbed in the small intestine and transported to the liver, where it undergoes extensive first-pass metabolism . It is highly bound to plasma proteins, which facilitates its distribution throughout the body . The drug’s bioavailability ranges from 50% to 90%, depending on the formulation and individual patient factors .
Subcellular Localization
Within cells, esomeprazole magnesium dihydrate targets the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This localization is crucial for its inhibitory effect on gastric acid production. The drug’s activity is influenced by the acidic environment of the parietal cell canaliculi, where it is protonated and converted to its active form .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del esomeprazol implica varios pasos. Un método común comienza con 4-metoxil-2-hidroximetil-3,5-dimetilpiridina, que reacciona con ácido bromhídrico para formar 4-metoxil-2-bromometil-3,5-dimetilpiridina. Este compuesto luego reacciona con 5-metoxil-2-mercaptobencimidazol para formar 5-metoxil-2-(4-metoxil-3,5-dimetil-2-piridinil)metiltio-1H-bencimidazol. Este intermedio se oxida luego a esomeprazol utilizando un agente oxidante como el peróxido de hidrógeno en presencia de un catalizador quiral .
Métodos de producción industrial
En entornos industriales, el esomeprazol a menudo se produce como su sal de magnesio, trihidrato de esomeprazol de magnesio. El proceso implica disolver esomeprazol de potasio en agua, agregar un solvente benigno y luego salificar con una solución de sal de magnesio inorgánica. La solución se calienta luego y se enfría lentamente para cristalizar el trihidrato de esomeprazol de magnesio .
Análisis De Reacciones Químicas
Tipos de reacciones
El esomeprazol experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes
Oxidación: El esomeprazol se puede oxidar utilizando peróxido de hidrógeno en presencia de un catalizador quiral.
Reducción: Las reacciones de reducción son menos comunes para el esomeprazol, pero pueden implicar agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de piridina, a menudo utilizando agentes halogenantes como el bromo.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos como el hidroxi-esomeprazol, el sulfona-esomeprazol y el 5-O-desmetil-esomeprazol .
Comparación Con Compuestos Similares
El esomeprazol a menudo se compara con otros inhibidores de la bomba de protones como el omeprazol, el pantoprazol y el lansoprazol. Si bien todos estos compuestos funcionan inhibiendo la enzima H+/K±ATPasa, el esomeprazol es único en ser el isómero S del omeprazol, lo que puede ofrecer propiedades farmacocinéticas mejoradas y eficacia en algunos pacientes .
Lista de compuestos similares
- Omeprazol
- Pantoprazol
- Lansoprazol
- Rabeprazol
- Dexlansoprazol
La forma enantiomérica única del esomeprazol permite posibles mejores resultados terapéuticos en ciertos escenarios clínicos, lo que lo convierte en una valiosa adición a la clase de inhibidores de la bomba de protones.
Actividad Biológica
Esomeprazole magnesium dihydrate is a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article explores its biological activity, including mechanisms of action, efficacy in clinical settings, and potential antimicrobial properties.
Esomeprazole magnesium dihydrate functions primarily by inhibiting gastric acid secretion. It achieves this by covalently binding to the sulfhydryl groups of cysteine residues on the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells. This binding is irreversible, leading to a prolonged antisecretory effect that can last over 24 hours, regardless of the stimulus for acid secretion .
Healing of Duodenal Ulcers
A study comparing esomeprazole enteric-coated capsules and esomeprazole magnesium dihydrate demonstrated comparable efficacy in healing duodenal ulcers. In this randomized trial involving 60 patients, both treatments achieved a 100% healing rate by week 4. The ulcer healing rates at week 2 were 86.7% for enteric-coated capsules and 85.2% for esomeprazole magnesium, with no significant differences in symptom relief or adverse events between the two groups .
Treatment Type | Week 2 Healing Rate | Week 4 Healing Rate | Symptom Relief (Week 4) |
---|---|---|---|
Esomeprazole Enteric-Coated | 86.7% | 100% | 95.2% |
Esomeprazole Magnesium | 85.2% | 100% | 93.2% |
Antimicrobial Properties
Recent research has suggested that esomeprazole may possess antimicrobial properties against common nosocomial pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. In a study assessing biofilm formation, esomeprazole demonstrated significant inhibition of sessile bacterial growth and biomass after 72 hours of exposure, indicating its potential as an adjunctive therapy in infections complicated by biofilm formation .
Case Studies and Research Findings
- Preeclampsia Treatment : A preclinical study explored the effects of esomeprazole magnesium dihydrate on sFLT-1 secretion from human endothelial cells, revealing that it reduced sFLT-1 levels significantly compared to its trihydrate form. This suggests potential applications in managing preeclampsia, a condition characterized by endothelial dysfunction .
- Gastrointestinal Side Effects : While esomeprazole is effective in reducing gastric acidity, its long-term use has been associated with side effects such as hypomagnesemia and potentially increased risk of osteoporosis due to impaired calcium absorption. Monitoring for these conditions is advised during prolonged therapy .
Propiedades
Número CAS |
217087-10-0 |
---|---|
Fórmula molecular |
C34H40MgN6O8S2 |
Peso molecular |
749.2 g/mol |
Nombre IUPAC |
magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m00.../s1 |
Clave InChI |
DBOUSUONOXEWHU-VCKZSRROSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
SMILES isomérico |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
Pictogramas |
Irritant |
Solubilidad |
Very slightly soluble in water |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.